REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([C:15]#[N:16])[N:5]([NH:7]C(=O)OC(C)(C)C)[CH:6]=1.O1CCOCC1.[ClH:23].O1CCOCC1.CCCCCC>C(OCC)C>[ClH:23].[NH2:7][N:5]1[CH:6]=[C:2]([Br:1])[CH:3]=[C:4]1[C:15]#[N:16] |f:2.3,6.7|
|
Name
|
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(N(C1)NC(OC(C)(C)C)=O)C#N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl.O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 1 L, 3-neck flask was fitted with a mechanical stirrer, nitrogen inlet
|
Type
|
TEMPERATURE
|
Details
|
thermocouple and thermocontroller, cooling bath and an addition funnel
|
Type
|
TEMPERATURE
|
Details
|
maintaining an internal temperature around 25° C
|
Type
|
WAIT
|
Details
|
was continued for 7 hours
|
Duration
|
7 h
|
Type
|
CUSTOM
|
Details
|
can be misinterpreted as incomplete reaction)
|
Type
|
FILTRATION
|
Details
|
the precipitated solids were collected by suction filtration
|
Type
|
WASH
|
Details
|
washed with ether (200 mL)
|
Type
|
CUSTOM
|
Details
|
Drying (vacuum oven at 50° C.)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.NN1C(=CC(=C1)Br)C#N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.9 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |